molecular formula C45H30O15 B1258294 Gloriosaol C

Gloriosaol C

Cat. No.: B1258294
M. Wt: 810.7 g/mol
InChI Key: GOKWLJPUFBDARA-NSCMPXSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gloriosaol C is a phenolic compound belonging to the gloriosaol family (A–E), isolated from Yucca gloriosa L. . Structurally, it is classified as a spiro-flavostilbenoid, characterized by a unique spirocyclic framework that combines flavonoid and stilbene moieties . Analytical studies using ESI-MS/MS identified its precursor ion at m/z 941.19 and product ion at m/z 779.25, indicating a molecular formula of C₄₄H₆₀O₁₈ and a molecular weight of 941.35 g/mol . This compound exhibits potent bioactivity, particularly in anticancer and anti-inflammatory contexts. For example, it induces apoptosis in monocytic leukemia (U937) cells via mitochondrial depolarization and cytochrome c release at concentrations >10 µM .

Properties

Molecular Formula

C45H30O15

Molecular Weight

810.7 g/mol

IUPAC Name

(2'R,3R)-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxy-4-[(E)-2-[(2'R,3S)-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-2-oxospiro[1-benzofuran-3,3'-2H-1-benzofuran]-4-yl]ethenyl]spiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one

InChI

InChI=1S/C45H30O15/c1-56-38-30(53)13-22(35-39(38)60-43(55)45(35)37-29(52)15-27(50)18-33(37)58-41(45)20-6-10-24(47)11-7-20)3-2-21-12-25(48)16-31-34(21)44(42(54)59-31)36-28(51)14-26(49)17-32(36)57-40(44)19-4-8-23(46)9-5-19/h2-18,40-41,46-53H,1H3/b3-2+/t40-,41-,44+,45-/m1/s1

InChI Key

GOKWLJPUFBDARA-NSCMPXSYSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=C7C(=CC(=C6)O)OC(=O)[C@@]78[C@H](OC9=CC(=CC(=C89)O)O)C1=CC=C(C=C1)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=C7C(=CC(=C6)O)OC(=O)C78C(OC9=CC(=CC(=C89)O)O)C1=CC=C(C=C1)O)O

Synonyms

gloriosaol C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gloriosaol A and B

  • Structural Features: Gloriosaol A (C₄₃H₅₈O₁₇) and B (C₄₄H₆₀O₁₉) share the spiro-flavostilbenoid core but differ in hydroxylation and glycosylation patterns .
  • Bioactivity :
    • Gloriosaol A and B demonstrate moderate antiproliferative activity against cancer cell lines (e.g., EC₅₀ values of 18–25 µM for U937 cells), but their potency is lower than Gloriosaol C (EC₅₀: 12 µM) .
    • Unlike this compound, they lack significant pro-oxidant effects at low doses (<10 µM) .

Yuccaol B and Gloriosaol A (from Yucca schidigera)

  • Structural Features: Yuccaol B (C₄₀H₅₂O₁₄) and Gloriosaol A (C₄₂H₅₈O₁₆) are spiro-flavostilbenoids with fewer glycosidic units compared to this compound .
  • Bioactivity :
    • Both compounds exhibit neuroprotective effects in zebrafish by inhibiting oxidative stress and modulating 15-lipoxygenase (15-LOX) activity .
    • Unlike this compound, their primary mechanisms involve cholinesterase pathway modulation rather than direct apoptosis induction .

Functional Comparison with Analogous Phenolic Compounds

Yuccaol C

  • Structural Features: A spiro-flavostilbenoid with a molecular weight of 811.35 g/mol (C₃₉H₅₀O₁₄) .
  • Bioactivity :
    • Inhibits Kaposi sarcoma (KS) cell proliferation by blocking VEGF-induced PAF biosynthesis and MAP kinase pathways .
    • This compound, in contrast, targets mitochondrial apoptosis pathways rather than VEGF signaling .

Resveratrol

  • Structural Features: A simpler stilbene (C₁₄H₁₂O₃) lacking the spirocyclic flavonoid moiety .
  • Bioactivity :
    • Resveratrol shows broad antioxidant and anti-inflammatory effects but weaker anticancer activity (EC₅₀ > 50 µM in most cancer cells) compared to this compound .

Data Table: Key Comparative Metrics

Compound Molecular Weight (g/mol) Core Structure Key Bioactivity EC₅₀ (U937 Cells) Mechanism of Action
This compound 941.35 Spiro-flavostilbenoid Anticancer, pro-apoptotic 12 µM Mitochondrial depolarization, ROS modulation
Gloriosaol A 885.30 Spiro-flavostilbenoid Moderate antiproliferative 25 µM ROS modulation
Yuccaol B 756.84 Spiro-flavostilbenoid Neuroprotective N/A 15-LOX inhibition, antioxidant
Yuccaol C 811.35 Spiro-flavostilbenoid Anti-Kaposi sarcoma 15 µM (KS cells) VEGF/PAF pathway blockade
Resveratrol 228.24 Stilbene Antioxidant, anti-inflammatory >50 µM SIRT1 activation, NF-κB inhibition

Research Findings and Mechanistic Insights

  • Anticancer Superiority : this compound outperforms other gloriosaols in cytotoxicity due to its dual pro-oxidant (at >10 µM) and antioxidant (in combination with pro-oxidants) effects, which disrupt redox balance in cancer cells .
  • Structural-Activity Relationship (SAR) : The presence of additional glycosidic groups in this compound enhances its solubility and target specificity compared to Yuccaol B or Gloriosaol A .
  • Contrast with Yuccaol C: While both compounds are spiro-flavostilbenoids, Yuccaol C’s activity against KS cells relies on PAF/VEGF inhibition, whereas this compound directly triggers apoptosis in leukemia cells .

Q & A

Q. How should contradictory data on this compound’s pharmacological mechanisms be resolved?

  • Methodological Answer : Conduct a systematic contradiction analysis by comparing variables such as dose ranges, cell lines, or assay conditions. Use meta-analytical tools to quantify heterogeneity across studies. Replicate key experiments under standardized protocols, and apply mechanistic studies (e.g., siRNA knockdown) to isolate target pathways. Document limitations in model systems (e.g., murine vs. human cells) that may explain disparities .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests for multi-group comparisons or machine learning (e.g., random forests) to identify confounding variables. Validate assumptions via residual analysis and report confidence intervals to enhance interpretability .

Q. How can researchers ethically integrate human-derived data into this compound toxicity studies?

  • Methodological Answer : Follow GDPR and institutional review board (IRB) guidelines for informed consent, ensuring granular permissions for data usage. Use anonymized primary data (e.g., serum samples) with validated toxicity assays (e.g., hepatocyte viability). Include negative controls and transparently report adverse events in preclinical-to-clinical transitions .

Methodological Frameworks

Q. Which frameworks assist in formulating hypothesis-driven research questions for this compound?

  • Methodological Answer : Adopt the PICO framework (Population: target organisms/cells; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: bioactivity metrics) to structure queries. Evaluate feasibility and novelty using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Predefine endpoints to avoid post-hoc bias .

Q. How should researchers document experimental protocols to enhance reproducibility in this compound synthesis?

  • Methodological Answer : Provide step-by-step synthesis protocols in supplementary materials, specifying reaction conditions (temperature, catalysts), purification methods, and spectroscopic validation. Use IUPAC nomenclature for compounds and reference established synthetic routes. Highlight safety protocols for handling hazardous reagents .

Data Interpretation & Reporting

Q. What criteria distinguish robust vs. spurious correlations in this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to disentangle overlapping variables. Validate SAR hypotheses with synthetic analogs and molecular docking simulations. Report effect sizes and p-values with corrections for multiple comparisons. Discuss confounding factors (e.g., solvent polarity in assays) .

Q. How can mixed-methods approaches address limitations in this compound’s mechanistic studies?

  • Methodological Answer : Combine quantitative data (e.g., gene expression profiles) with qualitative insights (e.g., ethnopharmacological surveys on traditional uses). Use triangulation to validate findings across methods, and explicitly address discrepancies in the discussion section .

Ethical & Reporting Standards

Q. What ethical considerations apply to cross-disciplinary collaborations in this compound research?

  • Methodological Answer : Establish data-sharing agreements with clear authorship criteria. Adhere to COPE guidelines for plagiarism and dual publication. Disclose funding sources and potential conflicts of interest in publications .

Q. How should negative or inconclusive results in this compound studies be reported?

  • Methodological Answer : Publish in journals prioritizing reproducibility (e.g., PLOS ONE) or preprint servers with open peer review. Detail methodological pitfalls (e.g., compound instability) to guide future studies. Use neutral language to contextualize findings within existing literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.